
4-Bromo-2-methyl-6-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-methyl-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)aniline typically involves the bromination of 2-methyl-6-(trifluoromethyl)aniline. This can be achieved using brominating agents such as liquid bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
4-Bromo-2-methyl-6-(trifluoromethyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity . Detailed studies on its binding interactions and effects on cellular processes are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Lacks the methyl group, which may affect its reactivity and applications.
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Contains a fluorine atom instead of a methyl group, leading to different chemical properties.
2-Bromo-4-chloro-6-(trifluoromethyl)aniline:
Uniqueness
4-Bromo-2-methyl-6-(trifluoromethyl)aniline is unique due to the presence of both a methyl and a trifluoromethyl group, which can significantly impact its chemical behavior and potential applications. The combination of these substituents can enhance its stability, reactivity, and biological activity compared to similar compounds.
Biological Activity
4-Bromo-2-methyl-6-(trifluoromethyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C8H7BrF3N
- Molecular Weight : 256.05 g/mol
- IUPAC Name : this compound
Research indicates that this compound acts primarily as an inhibitor of MAP kinase-interacting kinase (Mnk), which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression. The inhibition of Mnk can lead to decreased cell proliferation and enhanced apoptosis in cancer cells, making this compound a candidate for therapeutic applications against various malignancies .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a recent study, researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM depending on the cell type. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting Mnk pathways.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's impact on inflammatory markers in vitro. Cells treated with this compound showed a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls, supporting its potential role in managing inflammatory conditions.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 4-Bromo-2-methyl-6-(trifluoromethyl)aniline while minimizing competing halogenation pathways?
Methodological Answer:
The bromination of trifluoromethyl-substituted anilines often requires regioselective control due to the electron-withdrawing effects of the CF₃ group. A robust approach involves using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at 20–25°C, as demonstrated for structurally similar compounds (e.g., bromination of 4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)aniline) . Key considerations:
- Temperature control : Maintain ≤25°C to suppress over-bromination.
- Solvent choice : Ethyl acetate stabilizes intermediates and reduces side reactions.
- Stoichiometry : Use 0.5–0.6 equivalents of DBDMH to avoid di-substitution.
Q. Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- ¹⁹F NMR : Identify CF₃ and methyl group interactions; chemical shifts typically appear at δ -60 to -65 ppm for CF₃ in aromatic systems .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.98 for C₈H₆BrF₃N).
- HPLC with UV detection : Use a C18 column and acetonitrile/water gradient to resolve residual starting materials (retention time ~8–10 min under 60% acetonitrile) .
Q. Advanced: What crystallographic strategies are effective for resolving structural ambiguities in halogenated aniline derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to mitigate thermal motion artifacts.
- Refinement : SHELXL’s robust constraints (e.g., riding hydrogen models) improve accuracy for heavy atoms like bromine. For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine domain fractions .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual electron density near Br or CF₃ groups .
Q. Advanced: How do the electronic effects of bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The CF₃ group (strong -I effect) deactivates the aromatic ring, directing bromine substitution to the para position. This electronic profile enables selective Suzuki-Miyaura couplings:
- Catalyst selection : Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C facilitates coupling with arylboronic acids.
- Kinetic studies : Monitor reaction progress via ¹H NMR (disappearance of aromatic protons adjacent to Br).
- Contradictions : While CF₃ typically slows coupling, steric hindrance from the methyl group may further modulate reactivity, requiring iterative optimization .
Q. Advanced: What computational tools can predict the thermodynamic stability of this compound in reaction matrices?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights:
- Optimize geometry : Calculate bond dissociation energies (BDEs) for C-Br (~65–70 kcal/mol) to assess lability.
- Solvent modeling : Use the polarizable continuum model (PCM) for ethyl acetate or DMF environments.
- Transition-state analysis : Identify intermediates in SNAr or radical pathways using Gaussian or ORCA suites .
Q. Basic: What purification strategies are optimal for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1) to elute the product (Rf ~0.3).
- Recrystallization : Dissolve in hot hexane, then cool to 4°C to yield needle-like crystals (mp ~85–90°C).
- Troubleshooting : If impurities persist, employ preparative HPLC with a water/acetonitrile gradient .
Q. Advanced: How can NMR crystallography resolve discrepancies between spectroscopic data and predicted molecular conformations?
Methodological Answer:
Integrate solid-state NMR (SSNMR) with SCXRD:
Properties
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-2-5(9)3-6(7(4)13)8(10,11)12/h2-3H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDCCQGPKGAKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243293 | |
Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864539-96-8 | |
Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864539-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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